molecular formula C11H22N2O B13621046 3-(2-(Piperidin-4-yl)ethyl)morpholine

3-(2-(Piperidin-4-yl)ethyl)morpholine

Cat. No.: B13621046
M. Wt: 198.31 g/mol
InChI Key: FLTVHYSBFFRHQH-UHFFFAOYSA-N
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Description

3-[2-(piperidin-4-yl)ethyl]morpholine is a heterocyclic organic compound that features both a piperidine and a morpholine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(piperidin-4-yl)ethyl]morpholine typically involves the reaction of piperidine derivatives with morpholine derivatives. One common method includes the alkylation of piperidine with a suitable morpholine derivative under basic conditions. For instance, the reaction of 4-piperidone with 2-chloroethylmorpholine in the presence of a base like potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of 3-[2-(piperidin-4-yl)ethyl]morpholine may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts to enhance reaction rates and selectivity. The use of environmentally benign solvents and reagents is also a focus to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(piperidin-4-yl)ethyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(piperidin-4-yl)ethyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(piperidin-4-yl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(piperidin-4-yl)ethyl]morpholine is unique due to its combination of both piperidine and morpholine rings, which allows it to interact with a broader range of biological targets compared to its simpler counterparts. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

3-(2-piperidin-4-ylethyl)morpholine

InChI

InChI=1S/C11H22N2O/c1(10-3-5-12-6-4-10)2-11-9-14-8-7-13-11/h10-13H,1-9H2

InChI Key

FLTVHYSBFFRHQH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCC2COCCN2

Origin of Product

United States

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